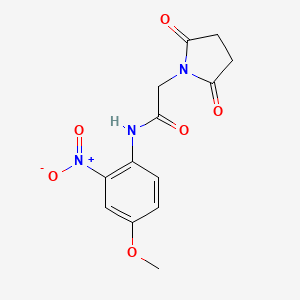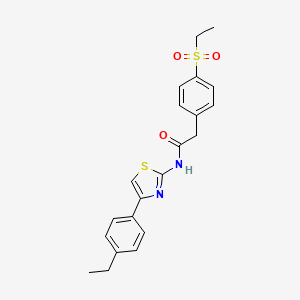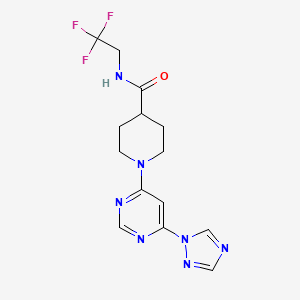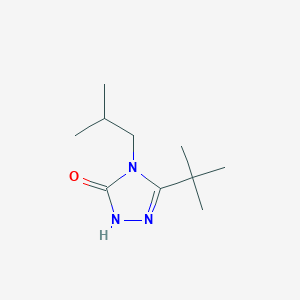![molecular formula C26H21N3O4 B2601268 N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-19-7](/img/no-structure.png)
N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21N3O4 and its molecular weight is 439.471. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urease Inhibition and Molecular Docking Studies : N-benzyl substituted acetamide derivatives demonstrate significant activity in urease inhibition. Molecular docking studies indicate these compounds bind to the non-metallic active site of the urease enzyme. This activity suggests potential applications in addressing diseases related to urease activity, such as certain types of infections or gastric conditions (Gull et al., 2016).
Synthesis of Antitumor Agents : N-benzyl substituted acetamide derivatives have been synthesized and evaluated for their anticancer properties. For example, compounds related to N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide have shown in vitro cell growth inhibitory activity, indicating potential applications in cancer research and treatment development (Al-Sanea et al., 2020).
Development of New Analgesic and Anti-Inflammatory Agents : Research has been conducted on the synthesis of novel compounds derived from N-benzyl substituted acetamide for their potential use as analgesic and anti-inflammatory agents. These compounds have been tested for cyclooxygenase inhibition, with some showing high COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities : N-benzyl substituted acetamide derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown effectiveness against a range of bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents (Maddila et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of p-toluidine with 3,4-dihydro-2H-pyran-2,5-dione to form 3-(p-tolyl)-3,4-dihydro-2H-pyran-2,5-dione. This intermediate is then reacted with 2-aminobenzaldehyde to form 3-(p-tolyl)-3,4-dihydrobenzofuran-2,5-dione. The final step involves the reaction of this intermediate with N-benzylacetoacetamide to form the target compound.", "Starting Materials": [ "p-toluidine", "3,4-dihydro-2H-pyran-2,5-dione", "2-aminobenzaldehyde", "N-benzylacetoacetamide" ], "Reaction": [ "Step 1: Condensation of p-toluidine with 3,4-dihydro-2H-pyran-2,5-dione in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form 3-(p-tolyl)-3,4-dihydro-2H-pyran-2,5-dione.", "Step 2: Reaction of 3-(p-tolyl)-3,4-dihydro-2H-pyran-2,5-dione with 2-aminobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 3-(p-tolyl)-3,4-dihydrobenzofuran-2,5-dione.", "Step 3: Reaction of 3-(p-tolyl)-3,4-dihydrobenzofuran-2,5-dione with N-benzylacetoacetamide in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS-Nummer |
877657-19-7 |
Molekularformel |
C26H21N3O4 |
Molekulargewicht |
439.471 |
IUPAC-Name |
N-benzyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O4/c1-17-11-13-19(14-12-17)29-25(31)24-23(20-9-5-6-10-21(20)33-24)28(26(29)32)16-22(30)27-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30) |
InChI-Schlüssel |
YYQKTKGZPSBFPS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2601185.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2601187.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2601188.png)


![2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole](/img/structure/B2601193.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2601194.png)
![2-[6-(1-Benzothiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B2601196.png)
![ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2601200.png)

![3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2601202.png)

![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2601207.png)